molecular formula C15H20FNO4 B15326501 (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-4-methylphenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-4-methylphenyl)propanoic acid

Cat. No.: B15326501
M. Wt: 297.32 g/mol
InChI Key: FMMAVIKHUHYAAE-LBPRGKRZSA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a fluorine atom on the aromatic ring, and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the Boc protecting group can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

    (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid: Lacks the Boc protecting group.

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the fluorine atom on the aromatic ring.

    (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid: Lacks the fluorine atom and has a different substitution pattern on the aromatic ring.

Uniqueness: The presence of both the Boc protecting group and the fluorine atom on the aromatic ring makes (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid unique. These structural features can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

(3S)-3-(3-fluoro-4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-9-5-6-10(7-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

FMMAVIKHUHYAAE-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)F

Origin of Product

United States

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